

# A Comparative Analysis of Patisiran and Tafamidis for Transthyretin-Mediated Amyloidosis

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This guide provides an objective comparison of the efficacy of Patisiran and Tafamidis, two leading therapeutics for the treatment of transthyretin-mediated amyloidosis (ATTR). The information presented is based on data from pivotal clinical trials and indirect treatment comparisons to support research and drug development efforts in this field.

## Mechanism of Action: A Tale of Two Approaches

Patisiran and Tafamidis employ distinct strategies to combat the root cause of ATTR. Patisiran, a small interfering RNA (siRNA) therapeutic, targets the production of transthyretin (TTR) protein, while Tafamidis focuses on stabilizing the TTR protein that is already in circulation.

Patisiran, marketed as Onpattro®, utilizes RNA interference (RNAi), a natural cellular process for gene silencing.[1][2] The drug is a double-stranded siRNA encapsulated in a lipid nanoparticle that delivers it to the liver, the primary site of TTR production.[1][3] Once inside liver cells, Patisiran specifically targets and leads to the degradation of both mutant and wild-type TTR messenger RNA (mRNA).[1][2] This reduction in TTR mRNA levels results in a significant decrease in the synthesis of the TTR protein, thereby reducing the formation of amyloid fibrils.[1][2]

Tafamidis, on the other hand, is a TTR protein stabilizer.[4][5][6] In ATTR, the TTR tetramer becomes unstable and dissociates into monomers, which then misfold and aggregate into amyloid fibrils.[5][6] Tafamidis binds with high affinity to the thyroxine-binding sites on the TTR tetramer, kinetically stabilizing it.[4][5] This stabilization prevents the dissociation of the tetramer into monomers, the rate-limiting step in TTR amyloidogenesis.[4][5]

## Quantitative Efficacy: A Head-to-Head Look at the Data

Direct head-to-head clinical trials comparing Patisiran and Tafamidis are not yet available. However, a comprehensive understanding of their relative efficacy can be gleaned from their respective pivotal clinical trials and subsequent indirect treatment comparisons. The following tables summarize key efficacy data for both polyneuropathy and cardiomyopathy indications of ATTR.

### Table 1: Efficacy in Hereditary ATTR Polyneuropathy (hATTR-PN)

Efficacy Endpoint	Patisiran (APOLLO Trial)	Tafamidis (Fx-005 Trial)	Indirect Treatment Comparison (Patisiran vs. Tafamidis)
Change from Baseline in mNIS+7 Score at 18 Months	-6.0 ± 1.7 (Patisiran) vs. +28.0 ± 2.6 (Placebo)	Not a primary endpoint	A base-case analysis suggested a greater treatment effect for patisiran versus tafamidis.[7][8]
Change from Baseline in Norfolk QoL-DN Score at 18 Months	-6.7 ± 1.8 (Patisiran) vs. +14.4 ± 2.7 (Placebo)	Showed no trend toward preservation of QOL in the tafamidis group.	Patisiran was associated with an improvement in patients' QoL relative to tafamidis.[7] The base-case analysis indicated a significantly greater treatment effect for patisiran.[7][8]
Change from Baseline in NIS-LL Score at 18 Months	Not a primary endpoint, but significant improvement observed.	~3-point difference vs. Placebo (52% less neurologic deterioration)	Patisiran had a significantly greater treatment effect on NIS-LL (difference in mean change of – 5.49).[7]

mNIS+7: modified Neuropathy Impairment Score +7; Norfolk QoL-DN: Norfolk Quality of Life-Diabetic Neuropathy; NIS-LL: Neuropathy Impairment Score-Lower Limbs.

## Table 2: Efficacy in ATTR Cardiomyopathy (ATTR-CM)

Efficacy Endpoint	Patisiran (APOLLO-B Trial)	Tafamidis (ATTR-ACT Trial)
Primary Endpoint	Statistically significant improvement in the 6-Minute Walk Test (6-MWT) at 12 months compared to placebo.	Significant reduction in the hierarchical combination of all-cause mortality and frequency of cardiovascular-related hospitalizations over 30 months (P<0.001).[9]
All-Cause Mortality	2.8% (Patisiran) vs. 4.5% (Placebo) at 12 months.[10]	29.5% (Tafamidis) vs. 42.9% (Placebo) over 30 months (30% reduction in risk).[11]
Cardiovascular-Related Hospitalizations	Not reported as a primary or key secondary endpoint in the initial announcement.	0.48 annualized rate (Tafamidis) vs. 0.70 (Placebo) (32% reduction in rate).[11]
Change from Baseline in KCCQ-OS at 12 Months	Statistically significant improvement compared to placebo (p-value 0.0397).[10]	Significant reduction in decline compared to placebo.[9]

KCCQ-OS: Kansas City Cardiomyopathy Questionnaire—Overall Summary.

## Experimental Protocols: A Glimpse into the Pivotal Trials

The efficacy data presented above are derived from robust, randomized, double-blind, placebo-controlled clinical trials.

### Patisiran: The APOLLO and APOLLO-B Trials

- APOLLO (hATTR-PN): This Phase 3 study enrolled 225 patients with hATTR amyloidosis with polyneuropathy.[12] Patients were randomized 2:1 to receive either 0.3 mg/kg of Patisiran or placebo via intravenous infusion every 3 weeks for 18 months.[12] The primary endpoint was the change from baseline in the modified Neuropathy Impairment Score +7 (mNIS+7).[12] Key secondary endpoints included the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) score.[12]

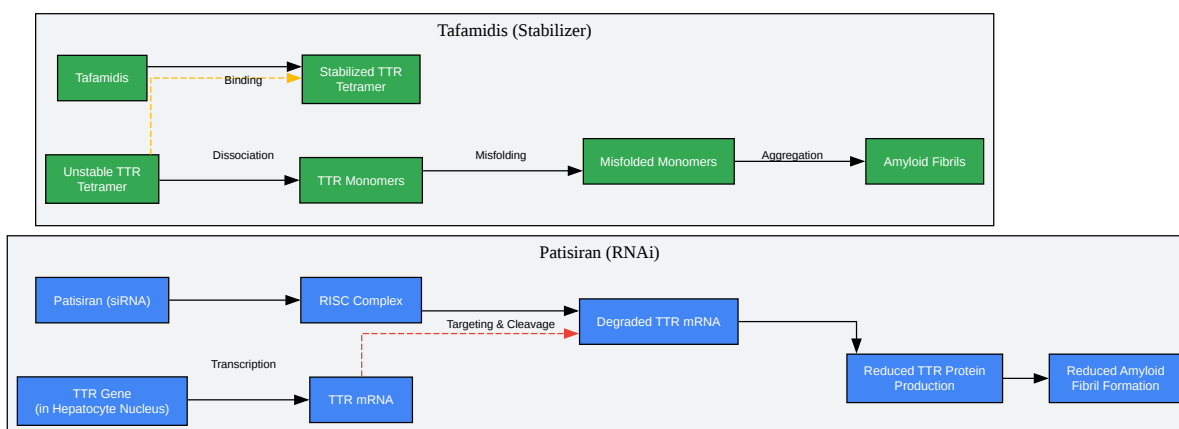
- APOLLO-B (ATTR-CM): This Phase 3 study enrolled 360 patients with ATTR amyloidosis with cardiomyopathy.<sup>[10]</sup> Patients were randomized 1:1 to receive either 0.3 mg/kg of Patisiran or placebo intravenously every 3 weeks for a 12-month double-blind period.<sup>[10]</sup> The primary endpoint was the change from baseline in the 6-Minute Walk Test (6-MWT) at 12 months.<sup>[10]</sup> A key secondary endpoint was the change from baseline in the Kansas City Cardiomyopathy Questionnaire (KCCQ).<sup>[10]</sup>

## Tafamidis: The Fx-005 and ATTR-ACT Trials

- Fx-005 (hATTR-PN): This trial was a multicenter, randomized, double-blind, placebo-controlled study that evaluated the efficacy of an 18-month treatment with a 20 mg daily oral dose of tafamidis in patients with early-stage Val30Met ATTR polyneuropathy.
- ATTR-ACT (ATTR-CM): This Phase 3 study enrolled 441 patients with ATTR-CM.<sup>[13]</sup> Patients were randomized to receive Tafamidis (20 mg or 80 mg) or placebo orally once daily for 30 months.<sup>[13][14]</sup> The primary analysis was a hierarchical combination of all-cause mortality and the frequency of cardiovascular-related hospitalizations.<sup>[9][13]</sup> Key secondary endpoints included the change from baseline in the 6-Minute Walk Test and the Kansas City Cardiomyopathy Questionnaire-Overall Summary (KCCQ-OS) score.<sup>[9]</sup>

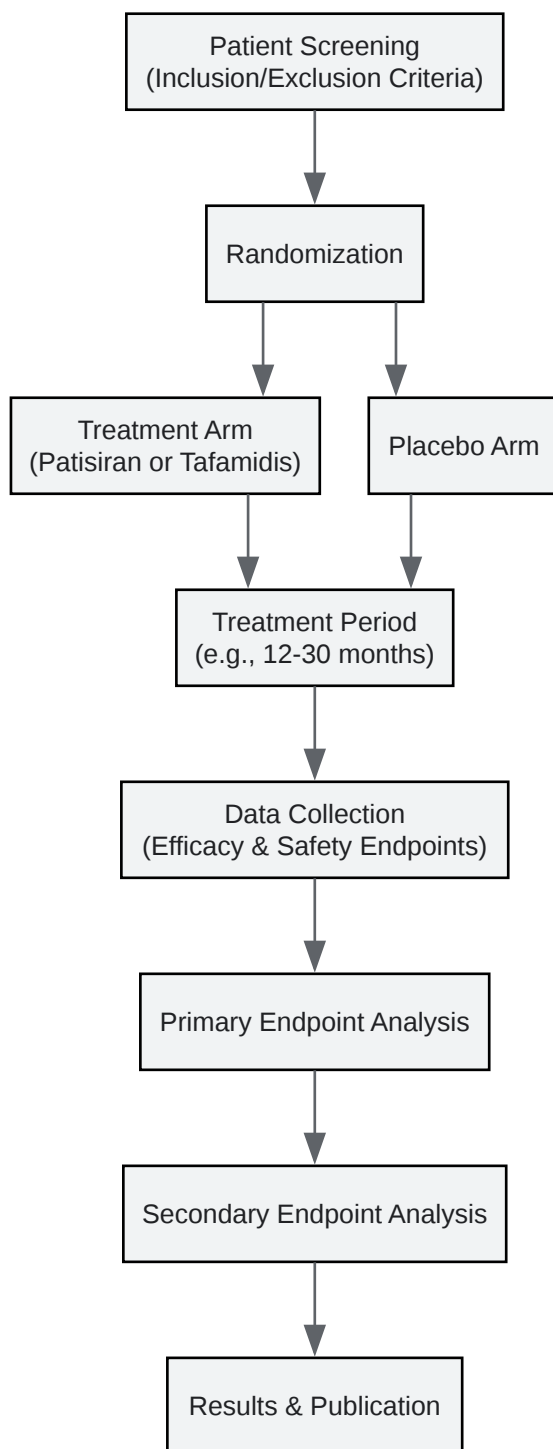
## Visualizing the Science: Pathways and Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.



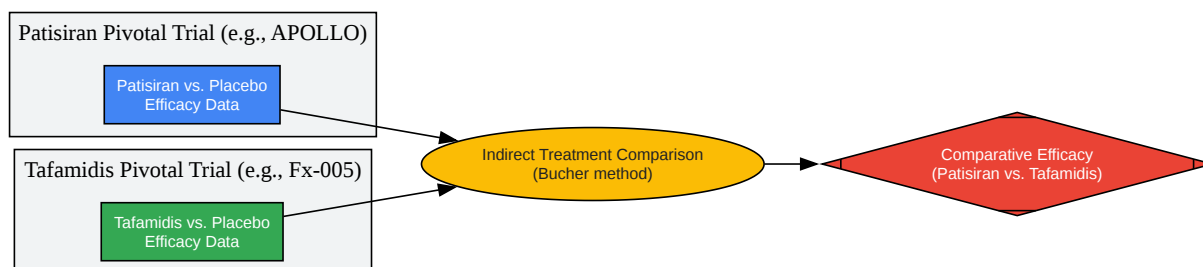
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Caption: Mechanisms of Action for Patisiran and Tafamidis.



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Caption: Generalized Clinical Trial Workflow.



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Caption: Logic of an Indirect Treatment Comparison Study.

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